molecular formula C4H7NO3 B2460332 (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 97859-51-3

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B2460332
CAS No.: 97859-51-3
M. Wt: 117.104
InChI Key: LSYOFPBORRARMF-GSVOUGTGSA-N
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Description

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins .

Medicine: this compound derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit bacterial protein synthesis, making them candidates for new antibiotic development .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to cell death . The hydroxymethyl group plays a crucial role in binding to the active site of the ribosome, enhancing the compound’s efficacy .

Comparison with Similar Compounds

  • (5S)-5-(hydroxymethyl)-1,3-oxathiolan-2-one
  • (5S)-5-(hydroxymethyl)-1,3-oxazinan-2-one
  • (5S)-5-(hydroxymethyl)-1,3-oxazepan-2-one

Comparison: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its five-membered ring structure, which imparts distinct chemical properties compared to its six- and seven-membered ring analogs. The presence of the hydroxymethyl group at the fifth position enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications .

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOFPBORRARMF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97859-51-3
Record name (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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